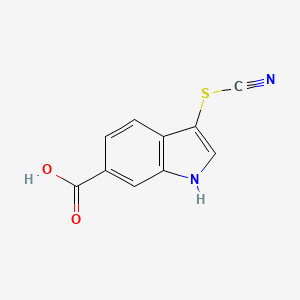

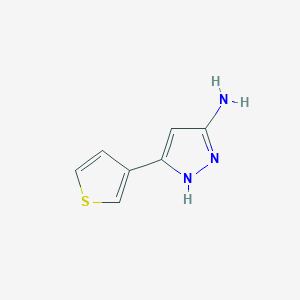

3-thiocyanato-1H-indole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

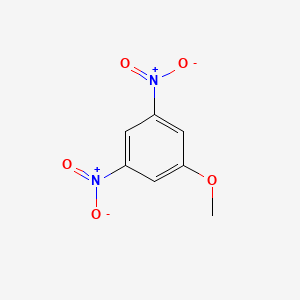

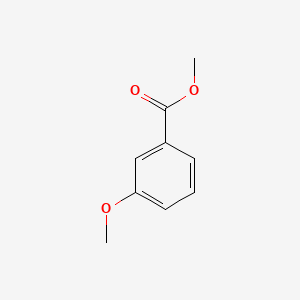

3-Thiocyanato-1H-indole-6-carboxylic acid is a compound that belongs to the indole family, which is a group of compounds known for their significance in pharmaceutical chemistry. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring and have been the focus of numerous chemical and pharmacological studies due to their diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives, such as 3-thiocyanato-1H-indole-6-carboxylic acid, often involves the formation of the indole core followed by functionalization at specific positions on the ring system. In a related study, the decarboxylation of 1-alkyl-2-carboxy-3-indolacetic acids was explored, which could provide insights into the synthesis of thiocyanato-indole derivatives . Although the paper does not directly discuss the synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid, the methodologies described could potentially be adapted for its synthesis by introducing a thiocyanato group at the appropriate position on the indole ring.

Molecular Structure Analysis

Indole compounds, such as indole-3-carboxylic acid, have been analyzed for their crystal structures, revealing the presence of hydrogen-bonded cyclic carboxylic acid dimers and sheet structures formed through intermolecular hydrogen bonds . These structural features are important as they can influence the compound's reactivity and interaction with biological targets. The molecular structure of 3-thiocyanato-1H-indole-6-carboxylic acid would likely exhibit similar hydrogen bonding capabilities, with the addition of the thiocyanato group potentially affecting its electronic properties and molecular conformation.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic substitutions, and coupling reactions. The presence of electron-withdrawing or electron-donating groups on the indole ring can significantly alter its reactivity. For instance, the introduction of a thiocyanato group, which is an electron-withdrawing group, could enhance the electrophilic character of the indole ring, making it more susceptible to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of carboxylic acid groups can lead to the formation of dimers and affect the compound's solubility and melting point . The thiocyanato group in 3-thiocyanato-1H-indole-6-carboxylic acid would contribute to its polarity and could impact properties such as solubility in various solvents, boiling point, and stability. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Thiocyanato-1H-indole-6-carboxylic acid serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive thiocyanato group. A notable example is its use in the eco-friendly synthesis of 5-sulfenyl tetrazole derivatives of indoles and pyrroles. This synthesis involves the thiocyanation of indoles to form 3-thiocyanato indoles, which are then treated with sodium azide under specific conditions to yield tetrazole derivatives. These tetrazoles find applications in agriculture, pharmacy, and as components of explosives, demonstrating the versatility of 3-thiocyanato-1H-indole-6-carboxylic acid in medicinal chemistry and other fields (Kuhn, Fortes, Kaufman, & Silveira, 2014).

Anticancer Research

Research into the anticancer properties of 3-thiocyanato-1H-indole derivatives has shown promising results. A series of these compounds, with modifications at various positions on the indole core, demonstrated significant antiproliferative activity against multiple human cancer cell lines. Some derivatives exhibited potency levels comparable to the positive control, doxorubicin, while being non-hemolytic to red blood cells. This suggests the potential of 3-thiocyanato-1H-indole-6-carboxylic acid derivatives in the development of new anticancer agents (Fortes, da Silva, da Silva, Kaufman, Militão, & Silveira, 2016).

Eco-Friendly Synthesis Methods

Another application of 3-thiocyanato-1H-indole-6-carboxylic acid is in the development of eco-friendly synthesis methods for thiocyanato derivatives of indoles and carbazoles. Utilizing ammonium thiocyanate on montmorillonite K10 clay, researchers achieved high yields of 3-thiocyanato indoles under environmentally benign conditions. This method highlights the role of 3-thiocyanato-1H-indole-6-carboxylic acid in promoting sustainable chemical synthesis practices (Chakrabarty & Sarkar, 2003).

Zukünftige Richtungen

The future directions of research on 3-thiocyanato-1H-indole-6-carboxylic acid could involve further exploration of its anticancer potential . Additionally, the indole-3-thiocyanate motif can be suitably decorated to afford highly cytotoxic compounds and that the substituted indole can be employed as a useful scaffold toward more potent compounds .

Eigenschaften

IUPAC Name |

3-thiocyanato-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVSBEAFPBVHLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-thiocyanato-1H-indole-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)